molecular formula C10H10O4 B1330127 O-acetyl mandelic acid CAS No. 5438-68-6

O-acetyl mandelic acid

Cat. No.: B1330127
CAS No.: 5438-68-6
M. Wt: 194.18 g/mol
InChI Key: OBCUSTCTKLTMBX-UHFFFAOYSA-N
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Description

O-acetyl mandelic acid is an organic compound with the chemical formula C10H10O4. It is an acetoxy derivative of mandelic acid, characterized by the presence of an acetyl group attached to the hydroxyl group of mandelic acid. This compound is known for its chiral properties and is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-acetyl mandelic acid can be synthesized through the acetylation of mandelic acid. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of acetic anhydride to a solution of mandelic acid in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: O-acetyl mandelic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed back to mandelic acid under acidic or basic conditions.

    Oxidation: The compound can be oxidized to produce corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Mandelic acid.

    Oxidation: Benzoylformic acid or benzoic acid.

    Reduction: Mandelic alcohol.

Scientific Research Applications

O-acetyl mandelic acid is utilized in various scientific research fields, including:

    Chemistry: As a chiral derivatizing agent for the determination of enantiomeric purity of compounds in nuclear magnetic resonance spectroscopy.

    Biology: In the synthesis of chiral intermediates for the production of biologically active molecules.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    Mandelic Acid: The parent compound, which lacks the acetyl group.

    O-methyl mandelic acid: A derivative with a methyl group instead of an acetyl group.

    Phenylglycolic Acid: Another derivative with similar structural features.

Uniqueness: O-acetyl mandelic acid is unique due to its acetyl group, which imparts distinct chemical reactivity and chiral properties. This makes it particularly valuable in the synthesis of chiral intermediates and in applications requiring high enantiomeric purity.

Properties

IUPAC Name

2-acetyloxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCUSTCTKLTMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279865
Record name O-Acetyl mandelic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-68-6
Record name O-Acetylmandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5438-68-6
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Record name NSC 14369
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Record name 5438-68-6
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Record name O-Acetyl mandelic acid
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Record name Benzeneacetic acid, α-(acetyloxy)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of O-acetyl mandelic acid in the context of the provided research articles?

A1: this compound is primarily used as a chiral resolving agent. It reacts with racemic mixtures of chiral amines or alcohols to form diastereomeric salts. These salts can then be separated due to their different physical properties, allowing for the isolation of the desired enantiomer. [, , ]

Q2: Can you give a specific example of how this compound was used in the synthesis of a pharmaceutical intermediate?

A2: In the synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol (a key intermediate for various pharmaceuticals), this compound was used to resolve the racemic mixture obtained during synthesis. The (R)-enantiomer of this compound selectively crystallized with the desired (−)-(3R,4R)-enantiomer of the target compound, allowing for its isolation and purification. This method proved efficient and scalable for the production of the pharmaceutical intermediate. []

Q3: Besides resolving enantiomers, are there other applications of this compound described in the research?

A3: Yes, the research also highlights the use of this compound derivatives, specifically chiral 1,2-diamines derived from it, as ligands in asymmetric synthesis. These ligands were successfully applied in enantioselective deprotonation reactions of epoxides and diethylzinc additions to aldehydes, showcasing the potential of this compound as a starting material for developing chiral catalysts. []

Q4: How is the enantiomeric purity of compounds determined after using this compound for resolution?

A4: One study mentions the use of 1H NMR spectroscopy with this compound as a chiral solvating agent to directly determine the enantiomeric composition of amines and β-amino alcohols. [] This suggests that the different diastereomeric salts formed with this compound have distinct NMR signals, allowing for the quantification of each enantiomer in the mixture.

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